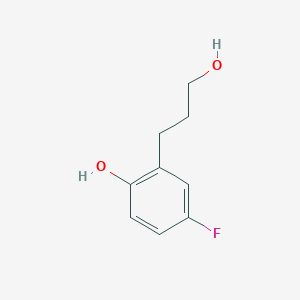

4-Fluoro-2-(3-hydroxypropyl)phenol

Description

4-Fluoro-2-(3-hydroxypropyl)phenol is a fluorinated phenolic compound with the molecular formula C₉H₁₁FO₂ and a molecular weight of 170.19 g/mol . Its structure features a phenol ring substituted with a fluorine atom at the para position and a 3-hydroxypropyl group (–CH₂CH₂CH₂OH) at the ortho position (Figure 1). This compound is of interest in medicinal chemistry and materials science due to the combined electronic effects of fluorine and the hydrophilic hydroxypropyl chain. The CAS registry number is 1000543-03-2, and it is commercially available as a building block for synthetic applications .

Key physical properties include:

Properties

IUPAC Name |

4-fluoro-2-(3-hydroxypropyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c10-8-3-4-9(12)7(6-8)2-1-5-11/h3-4,6,11-12H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICLHYNASBWWLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CCCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(3-hydroxypropyl)phenol can be achieved through various methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and green conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-2-(3-hydroxypropyl)phenol may involve the use of transition-metal catalyzed processes, such as the Suzuki–Miyaura coupling. This method is widely applied due to its mild reaction conditions and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(3-hydroxypropyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include substituted phenols, alcohols, ketones, and alkanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Fluoro-2-(3-hydroxypropyl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: The compound is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(3-hydroxypropyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, enhancing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Acidity

Fluorine vs. Methoxy Groups

- 4-(3-Hydroxypropyl)-2-methoxyphenol (CAS: 2305-13-7): Replacing fluorine with a methoxy group (–OCH₃) reduces electronegativity at the para position, decreasing the phenolic –OH acidity (pKa ~10.5 vs. ~8.5 for fluorinated analogs) .

- 4-Fluoro-2-(4-methoxybenzyl)phenol (CAS: 1426-54-6): The methoxybenzyl substituent introduces aromatic π-system interactions, altering solubility and reactivity compared to the aliphatic hydroxypropyl chain in the target compound .

Hydroxypropyl vs. Other Aliphatic Chains

- This compound undergoes selective methylation of its phenolic –OH group under basic conditions (e.g., K₂CO₃/DMC at 90°C) . In contrast, the fluorine atom in 4-Fluoro-2-(3-hydroxypropyl)phenol stabilizes the phenoxide ion, making the –OH group more acidic and reactive toward electrophiles .

Physicochemical Properties

Table 1 compares key properties of 4-Fluoro-2-(3-hydroxypropyl)phenol with analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | LogP (Estimated) | Key Applications |

|---|---|---|---|---|---|

| 4-Fluoro-2-(3-hydroxypropyl)phenol | C₉H₁₁FO₂ | 170.19 | –F (para), –CH₂CH₂CH₂OH (ortho) | 1.5–2.0 | Drug synthesis, catalysis |

| 4-(3-Hydroxypropyl)phenol | C₉H₁₂O₂ | 152.19 | –CH₂CH₂CH₂OH (ortho) | 1.0–1.5 | Lignin-derived chemistry |

| 4-Fluoro-2-(4-methoxybenzyl)phenol | C₁₄H₁₃FO₂ | 248.25 | –F (para), –CH₂(C₆H₄OCH₃) (ortho) | 2.5–3.0 | Materials science |

| 4-(3-Hydroxypropyl)-2-methoxyphenol | C₁₀H₁₄O₃ | 182.22 | –OCH₃ (para), –CH₂CH₂CH₂OH (ortho) | 1.2–1.7 | Antioxidant studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.